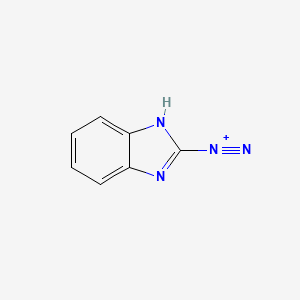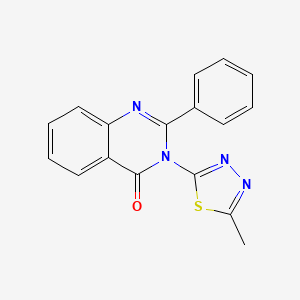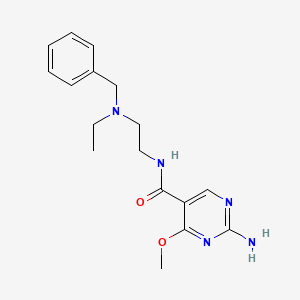
1H-Benzimidazole-2-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-2-diazonium is a diazonium compound derived from benzimidazole. Benzimidazole itself is a heterocyclic aromatic organic compound, consisting of fused benzene and imidazole rings. The diazonium group attached to the benzimidazole ring makes this compound a versatile intermediate in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-diazonium can be synthesized through the diazotization of 1H-benzimidazole-2-amine. The process involves the reaction of 1H-benzimidazole-2-amine with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity of the diazonium compound. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole-2-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium cyanide are commonly used.
Coupling Reactions: Phenols and aromatic amines are used under basic conditions.
Reduction Reactions: Reducing agents like hypophosphorous acid or stannous chloride are employed.
Major Products:
Substitution Reactions: Halogenated benzimidazoles, cyanobenzimidazoles, and hydroxybenzimidazoles.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 1H-Benzimidazole-2-amine.
Aplicaciones Científicas De Investigación
1H-Benzimidazole-2-diazonium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Derivatives of this compound are investigated for their potential as anticancer and antimicrobial agents.
Industry: It is used in the production of azo dyes, which are important in textile and printing industries.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-2-diazonium involves the formation of reactive intermediates that can interact with various molecular targets. In coupling reactions, the diazonium group forms a bond with the nucleophilic site of the coupling partner, leading to the formation of azo compounds. In biological systems, the diazonium group can modify proteins and nucleic acids, affecting their function and activity.
Comparación Con Compuestos Similares
1H-Benzimidazole-2-amine: The precursor to 1H-Benzimidazole-2-diazonium, used in similar synthetic applications.
1H-Benzimidazole-2-carboxylic acid: Another derivative of benzimidazole with different reactivity and applications.
2-Phenyl-1H-benzimidazole: A structurally similar compound with distinct chemical properties.
Uniqueness: this compound is unique due to its diazonium group, which imparts distinct reactivity compared to other benzimidazole derivatives. This reactivity makes it a valuable intermediate in the synthesis of azo dyes and other aromatic compounds, setting it apart from other similar compounds.
Propiedades
Número CAS |
66138-09-8 |
|---|---|
Fórmula molecular |
C7H5N4+ |
Peso molecular |
145.14 g/mol |
Nombre IUPAC |
1H-benzimidazole-2-diazonium |
InChI |
InChI=1S/C7H5N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)/q+1 |
Clave InChI |
ZUMUNOBFFWJCMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)

![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)


![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)


![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
